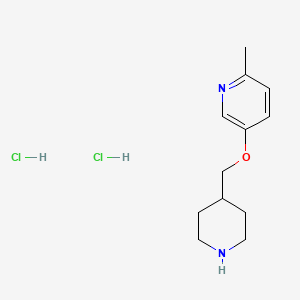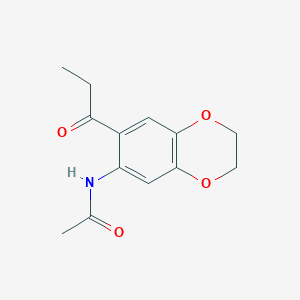![molecular formula C15H14ClN3O3 B12479014 4-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B12479014.png)
4-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a nitrophenyl group, and an aminoethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with ethylenediamine to form the final product. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or imines.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of 4-amino-N-{2-[(2-aminophenyl)amino]ethyl}benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of oxides or imines from the aminoethyl group.
Scientific Research Applications
4-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to understand its interaction with biological targets.
Medicine: Investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can participate in electron transfer reactions, while the aminoethyl group can form hydrogen bonds with target molecules. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide
- 4-chloro-N-{2,2-dichloro-1-[(4-chlorobenzoyl)amino]ethyl}benzamide
- N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-benzofuran-2-carboxamide
Uniqueness
4-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitrophenyl groups allows for diverse chemical reactivity, while the aminoethyl group enhances its potential for biological interactions. This combination makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H14ClN3O3 |
|---|---|
Molecular Weight |
319.74 g/mol |
IUPAC Name |
4-chloro-N-[2-(2-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H14ClN3O3/c16-12-7-5-11(6-8-12)15(20)18-10-9-17-13-3-1-2-4-14(13)19(21)22/h1-8,17H,9-10H2,(H,18,20) |
InChI Key |
AOSOYMHSHHPZCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCCNC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chloro-4-nitrophenyl)-2-[(2-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12478943.png)

![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12478952.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B12478953.png)
![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12478964.png)
![N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}thiophene-2-sulfonamide](/img/structure/B12478978.png)
![ethyl 4-({2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}methyl)benzoate](/img/structure/B12478981.png)

![3-[(4-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12478992.png)
![4-Amino-2-(2-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12478995.png)
![N-cyclopropyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B12478998.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine](/img/structure/B12479000.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B12479022.png)
